(4-Methylphenyl)(triphenyl)silane
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Overview
Description
(4-Methylphenyl)(triphenyl)silane is an organosilicon compound with the molecular formula C25H22Si It is characterized by a silicon atom bonded to one 4-methylphenyl group and three phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Methylphenyl)(triphenyl)silane typically involves the reaction of phenylmagnesium bromide with 4-methylphenyltrichlorosilane. The reaction is carried out in an inert atmosphere, often using tetrahydrofuran (THF) as a solvent. The reaction mixture is then quenched with water to yield the desired product .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: (4-Methylphenyl)(triphenyl)silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can be reduced using hydride donors to form silanes.
Substitution: The phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or ozone can be used for oxidation reactions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Substitution reactions often require catalysts such as palladium or platinum complexes.
Major Products: The major products formed from these reactions include silanols, siloxanes, and various substituted silanes, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(4-Methylphenyl)(triphenyl)silane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds and as a reagent in hydrosilylation reactions.
Biology: The compound can be used in the modification of biomolecules for enhanced stability and functionality.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a component in medical devices.
Industry: It is utilized in the production of high-performance materials, including coatings, adhesives, and sealants
Mechanism of Action
The mechanism of action of (4-Methylphenyl)(triphenyl)silane involves the interaction of the silicon atom with various molecular targets. The silicon atom can form stable bonds with carbon, oxygen, and other elements, facilitating the formation of complex molecular structures. This property is exploited in catalysis, where the compound acts as a catalyst or catalyst precursor in various chemical reactions .
Comparison with Similar Compounds
Triphenylsilane: Similar in structure but lacks the 4-methylphenyl group.
Tetraphenylsilane: Contains four phenyl groups bonded to silicon.
Phenyltrimethylsilane: Features three methyl groups and one phenyl group bonded to silicon.
Uniqueness: (4-Methylphenyl)(triphenyl)silane is unique due to the presence of the 4-methylphenyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This structural variation allows for specific applications in organic synthesis and materials science that are not possible with other organosilicon compounds .
Properties
CAS No. |
18858-75-8 |
---|---|
Molecular Formula |
C25H22Si |
Molecular Weight |
350.5 g/mol |
IUPAC Name |
(4-methylphenyl)-triphenylsilane |
InChI |
InChI=1S/C25H22Si/c1-21-17-19-25(20-18-21)26(22-11-5-2-6-12-22,23-13-7-3-8-14-23)24-15-9-4-10-16-24/h2-20H,1H3 |
InChI Key |
HBEZDGZGNCZVQJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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